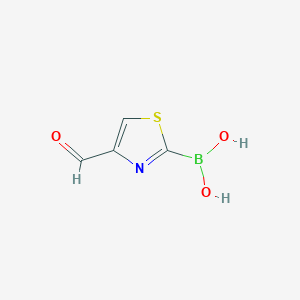

(4-Formyl-1,3-thiazol-2-yl)boronic acid

Descripción

Propiedades

Número CAS |

1175579-79-9 |

|---|---|

Fórmula molecular |

C4H4BNO3S |

Peso molecular |

156.96 g/mol |

Nombre IUPAC |

(4-formyl-1,3-thiazol-2-yl)boronic acid |

InChI |

InChI=1S/C4H4BNO3S/c7-1-3-2-10-4(6-3)5(8)9/h1-2,8-9H |

Clave InChI |

LMDOFOOEGFLVLY-UHFFFAOYSA-N |

SMILES canónico |

B(C1=NC(=CS1)C=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

General Considerations

The synthesis of (4-Formyl-1,3-thiazol-2-yl)boronic acid involves the integration of three key components:

- Construction or functionalization of the 1,3-thiazole ring.

- Introduction of the formyl group at the 4-position of the thiazole.

- Installation of the boronic acid group at the 2-position.

The complexity arises from the sensitivity of boronic acid groups to reaction conditions and the need to maintain the integrity of the thiazole ring during functionalization.

Preparation of the Thiazole Core with Formyl Substitution

The classical approach to synthesize 1,3-thiazole derivatives involves Hantzsch thiazole synthesis, which typically condenses α-haloketones with thioamides or thiosemicarbazides. For example, Gu et al. have demonstrated the preparation of thiazolylhydrazones via Hantzsch's thiazole synthesis starting from β-bromocarbonyl compounds and thiosemicarbazides, which could be adapted to introduce substituents such as formyl groups at desired positions through appropriate choice of starting materials.

Representative Preparation Method

Based on analogous syntheses of related boronic acid compounds and heterocyclic aldehydes, a plausible synthetic route to (4-Formyl-1,3-thiazol-2-yl)boronic acid can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hantzsch thiazole synthesis | β-bromoketone + thiosemicarbazide, reflux | Forms 4-formylthiazole intermediate |

| 2 | Halogenation at 2-position | NBS or similar brominating agent | Introduces 2-bromo substituent |

| 3 | Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent, heat | Converts 2-bromo to boronic ester |

| 4 | Deprotection/hydrolysis | Acidic or basic hydrolysis of boronic ester | Yields free boronic acid |

This sequence ensures the formyl group remains intact throughout the process, with the boronic acid introduced last to avoid its degradation.

Detailed Literature-Based Preparation Examples

Synthesis via Condensation and Borylation

While direct literature on (4-Formyl-1,3-thiazol-2-yl)boronic acid is scarce, closely related compounds have been synthesized by condensation of formyl-substituted aromatic or heteroaromatic aldehydes with boronic acid derivatives under reflux in ethanol, as demonstrated for various boronic acid-imine compounds. These methods typically involve:

- Mixing formyl-substituted heterocycles with boronic acid derivatives or their precursors.

- Heating under reflux in ethanol for extended periods (e.g., 24 hours).

- Isolation of the product by precipitation, washing, and drying.

This approach is effective for synthesizing boronic acid derivatives with aldehyde functionalities, providing a foundation for preparing (4-Formyl-1,3-thiazol-2-yl)boronic acid.

Comparative Table of Preparation Methods for Related Boronic Acid Compounds

This table illustrates the diversity of synthetic approaches involving thiazole and boronic acid functionalities, highlighting methods adaptable to the target compound.

Analytical and Practical Considerations

Purity and Stability: Boronic acids are prone to forming cyclic anhydrides and can be sensitive to moisture; thus, purification often involves recrystallization from solvents like ethanol or acetic acid and storage under inert atmosphere.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential to confirm the formation of intermediates and final products.

Scalability: The described synthetic routes are amenable to scale-up with appropriate optimization of reaction times and catalyst loading.

Análisis De Reacciones Químicas

Types of Reactions

(4-Formyl-1,3-thiazol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts and bases like potassium carbonate (K2CO3) under mild conditions.

Major Products Formed

Oxidation: 4-Carboxy-1,3-thiazol-2-yl)boronic acid.

Reduction: (4-Hydroxymethyl-1,3-thiazol-2-yl)boronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Aplicaciones Científicas De Investigación

(4-Formyl-1,3-thiazol-2-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Formyl-1,3-thiazol-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other biomolecules, facilitating targeted delivery and therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

To contextualize the properties and applications of (4-Formyl-1,3-thiazol-2-yl)boronic acid, a comparative analysis with structurally analogous boronic acids is provided below.

Table 1: Comparative Analysis of (4-Formyl-1,3-thiazol-2-yl)boronic Acid and Analogues

Key Comparative Insights

Functional Group Influence on Reactivity and pKa The formyl group in (4-Formyl-1,3-thiazol-2-yl)boronic acid withdraws electron density, lowering the pKa of the boronic acid (~8–9) compared to aromatic analogues like phenanthren-9-yl boronic acid (pKa ~9–10) . This enhances its binding to diols (e.g., sugars) at physiological pH . The amino group in (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid further reduces pKa (~7–8), improving solubility and target affinity in aqueous environments .

The thiazole-formyl motif may similarly target serine proteases or transcription factors. Thiadiazole- and oxadiazole-containing analogues (e.g., ) show promise in antifungal and antimicrobial applications due to heterocycle-mediated DNA or enzyme interactions .

Synthetic and Stability Considerations

- The tert-butyl carbamate group in (4-Formyl-1,3-thiazol-2-yl)boronic acid improves stability compared to unprotected boronic acids, which often require inert storage conditions (e.g., 2–8°C for ) .

- Substituents like thiophene () or piperidine () introduce steric and electronic complexity, affecting synthetic feasibility and binding kinetics.

Diagnostic and Therapeutic Potential Boronic acids with high selectivity for β-lactamases (e.g., phenyl boronic acid ) highlight the importance of substituent-driven specificity. The formyl-thiazole system could be optimized for similar diagnostic accuracy in enzyme inhibition assays.

Actividad Biológica

(4-Formyl-1,3-thiazol-2-yl)boronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

(4-Formyl-1,3-thiazol-2-yl)boronic acid is characterized by the presence of a thiazole ring and a boronic acid functional group. Its molecular structure allows it to interact with various biological targets, making it a valuable compound in drug discovery.

The biological activity of (4-Formyl-1,3-thiazol-2-yl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly enzymes. This interaction can modulate enzyme activity, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Protein Modification : It can alter the function of proteins through post-translational modifications.

Antimicrobial Activity

Research indicates that (4-Formyl-1,3-thiazol-2-yl)boronic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that derivatives of (4-Formyl-1,3-thiazol-2-yl)boronic acid can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The cytotoxicity is thought to be mediated through the activation of apoptotic pathways and inhibition of cell proliferation .

Antioxidant Activity

(4-Formyl-1,3-thiazol-2-yl)boronic acid has demonstrated antioxidant properties in several assays. It enhances the activity of cytoprotective enzymes such as NAD(P) quinone reductase 1 (QR1), which plays a crucial role in detoxifying carcinogens .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Enhances QR1 activity |

Case Study: Anticancer Activity

In a notable study published in the European Journal of Medicinal Chemistry, derivatives of (4-Formyl-1,3-thiazol-2-yl)boronic acid were synthesized and evaluated for their cytotoxic effects against HepG2 cells. The most active compound exhibited an IC50 value of 0.06 µM, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.